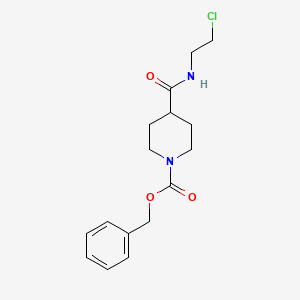
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁ClN₂O₃ and a molecular weight of 324.81 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 2-chloroethylcarbamoyl group.
作用机制
Target of Action
The primary target of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which play a crucial role in memory and learning processes.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving cognitive function. In fact, the compound has been suggested for development as an antidementia agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-chloroethyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of a carbamate linkage between the piperidine ring and the benzyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives .
科学研究应用
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like Donepezil, which also contain a piperidine ring, are used in the treatment of Alzheimer’s disease.
Carbamate Derivatives: Compounds such as carbaryl, used as insecticides, share structural similarities with Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a piperidine ring, and a 2-chloroethylcarbamoyl group makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPQZMBKATFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

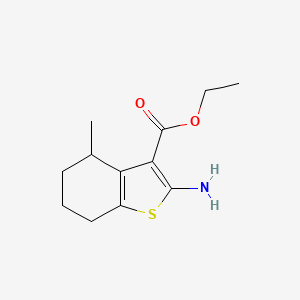
![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2756657.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2756660.png)
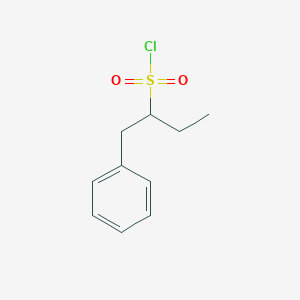

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2756669.png)
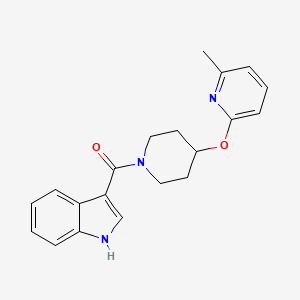
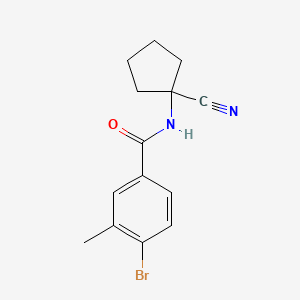
![3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
